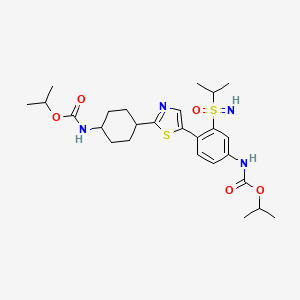
Rad51-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rad51-IN-5 is a small molecule inhibitor that targets the RAD51 protein, a key player in the homologous recombination repair pathway of DNA double-strand breaks. RAD51 is crucial for maintaining genomic stability and is often upregulated in various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rad51-IN-5 typically involves multiple steps, including the formation of key intermediates through nucleophilic substitution and condensation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Rad51-IN-5 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation or reduction reactions may alter the oxidation state of specific atoms within the molecule .
Wissenschaftliche Forschungsanwendungen
Rad51-IN-5 has a wide range of applications in scientific research, particularly in the fields of cancer biology and DNA repair mechanisms. It is used to study the role of RAD51 in homologous recombination and to develop targeted cancer therapies. Additionally, this compound is being explored for its potential in treating viral infections, such as COVID-19, by inhibiting RAD51-mediated viral propagation .
Wirkmechanismus
Rad51-IN-5 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This prevents RAD51 from facilitating the homologous recombination repair of DNA double-strand breaks, leading to increased DNA damage and cell death in cancer cells. The inhibition of RAD51 also affects other cellular processes, such as replication fork stabilization and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Rad51-IN-5 include other RAD51 inhibitors, such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein and inhibit its function in homologous recombination .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency against RAD51. It has shown promising results in preclinical studies for its ability to sensitize cancer cells to DNA-damaging therapies and overcome resistance to existing treatments.
Eigenschaften
Molekularformel |
C26H38N4O5S2 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]-3-(propan-2-ylsulfonimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C26H38N4O5S2/c1-15(2)34-25(31)29-19-9-7-18(8-10-19)24-28-14-22(36-24)21-12-11-20(30-26(32)35-16(3)4)13-23(21)37(27,33)17(5)6/h11-19,27H,7-10H2,1-6H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
IFAJQXQNZPNAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=N)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

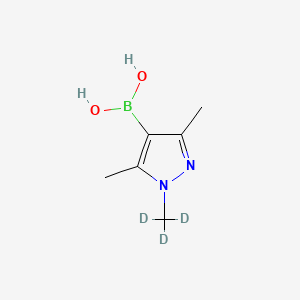
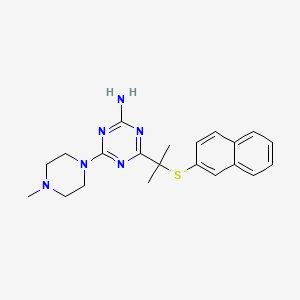
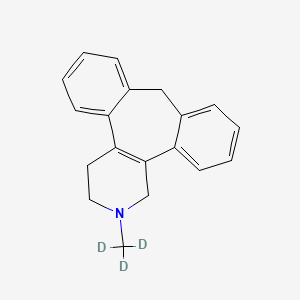
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
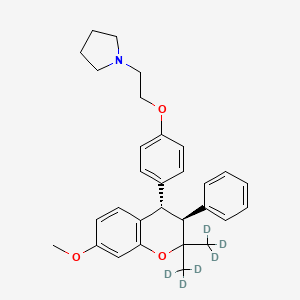
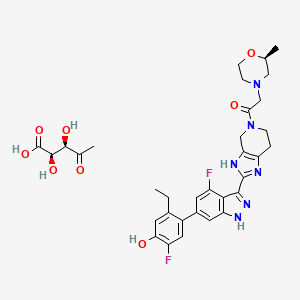
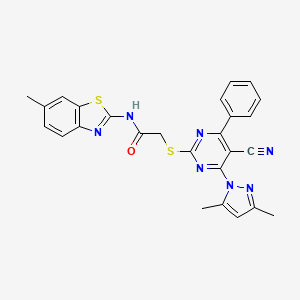
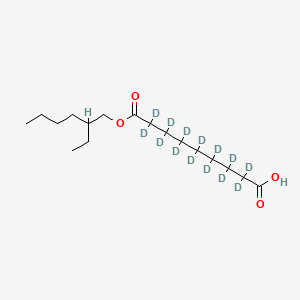
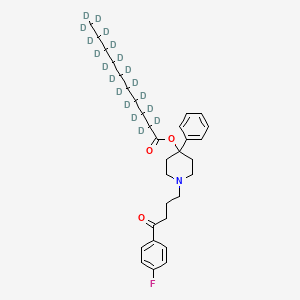
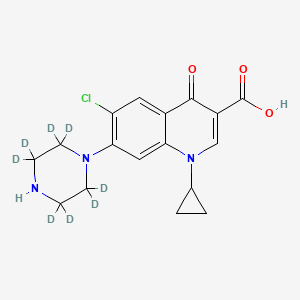
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

